molecular formula C14H10N4O B12720310 1-(3-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-74-2

1-(3-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B12720310
CAS No.: 93299-74-2
M. Wt: 250.25 g/mol
InChI Key: OTOFGOYQBNEGSX-UHFFFAOYSA-N
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Description

BRN 4491517 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4491517 typically involves a series of chemical reactions that require precise control of conditions such as temperature, pressure, and pH. One common method involves the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product .

Industrial Production Methods

In industrial settings, the production of BRN 4491517 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves rigorous quality control measures to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

BRN 4491517 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of BRN 4491517 often require specific reagents and conditions to proceed efficiently. For example, bromination of aromatic compounds is a common electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a bromine atom in the presence of a Lewis acid catalyst, such as iron (III) bromide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

BRN 4491517 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BRN 4491517 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application.

Comparison with Similar Compounds

BRN 4491517 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

BRN 4491517 stands out due to its specific reactivity and stability under various conditions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

93299-74-2

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

1-pyridin-3-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C14H10N4O/c1-2-6-12-11(5-1)18-13(9-19-12)16-17-14(18)10-4-3-7-15-8-10/h1-8H,9H2

InChI Key

OTOFGOYQBNEGSX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CN=CC=C4

Origin of Product

United States

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